(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone is an organic compound with significant relevance in chemical research and applications. Its molecular formula is , and it has a molecular weight of approximately 264.29 g/mol. The compound is characterized by its unique structure, which includes a difluorophenyl group and a methylsulfanyl substituent, making it a valuable compound in various scientific fields, including medicinal chemistry and materials science.
This compound is classified as a ketone due to the presence of the carbonyl functional group (C=O). It is often used as a building block in organic synthesis and has been documented in chemical databases such as PubChem and BenchChem . The compound's CAS number is 1332345-21-7, which uniquely identifies it in chemical literature.
The synthesis of (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone can be accomplished through several methods, primarily involving coupling reactions. One common method is the Suzuki coupling reaction, where 2,4-difluorobenzoyl chloride reacts with 3-(methylsulfanyl)phenylboronic acid. This reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an organic solvent such as tetrahydrofuran. The reaction is performed under an inert atmosphere to prevent oxidation and unwanted side reactions.
The molecular structure of (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone features:
CSC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F
MRTSJCRTEZAPFP-UHFFFAOYSA-N
The structural representation indicates that the compound consists of two aromatic rings connected by a carbonyl group, with fluorine atoms positioned at the 2 and 4 positions of one ring, enhancing its electronic properties.
(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone can participate in various chemical reactions:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4